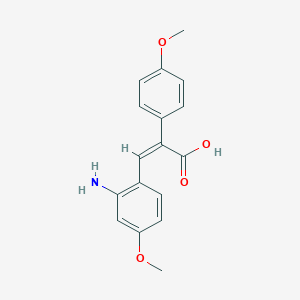

(2Z)-3-(2-amino-4-methoxyphenyl)-2-(4-methoxyphenyl)prop-2-enoic acid

Description

Properties

IUPAC Name |

(Z)-3-(2-amino-4-methoxyphenyl)-2-(4-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-21-13-6-3-11(4-7-13)15(17(19)20)9-12-5-8-14(22-2)10-16(12)18/h3-10H,18H2,1-2H3,(H,19,20)/b15-9- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCBNETDPGYAMIC-DHDCSXOGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=CC2=C(C=C(C=C2)OC)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C(=C/C2=C(C=C(C=C2)OC)N)/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(2-amino-4-methoxyphenyl)-2-(4-methoxyphenyl)prop-2-enoic acid typically involves the condensation of 2-amino-4-methoxybenzaldehyde with 4-methoxyphenylacetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include steps for purification and quality control to meet the standards required for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(2-amino-4-methoxyphenyl)-2-(4-methoxyphenyl)prop-2-enoic acid can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to form the corresponding saturated acid.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Reagents such as sodium hydride or sodium methoxide can be used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Saturated acids and amines.

Substitution: Compounds with different functional groups replacing the methoxy groups.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-3-(2-amino-4-methoxyphenyl)-2-(4-methoxyphenyl)prop-2-enoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of amino and methoxy groups on biological activity. It may serve as a model compound for understanding the interactions between similar structures and biological targets.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The presence of both amino and methoxy groups can influence the compound’s pharmacokinetics and pharmacodynamics, making it a candidate for drug development.

Industry

In the industrial sector, (2Z)-3-(2-amino-4-methoxyphenyl)-2-(4-methoxyphenyl)prop-2-enoic acid can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (2Z)-3-(2-amino-4-methoxyphenyl)-2-(4-methoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methoxy groups can influence the compound’s overall conformation and binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Features and Molecular Properties

The table below summarizes key structural analogs, their substituents, molecular formulas, and properties:

Key Research Findings

Substituent Effects on Physicochemical Properties

- Amino vs. Hydroxyl Groups: The target compound’s amino group (vs.

- Methoxy vs. Halogen Groups: Methoxy groups in the target compound increase electron density on the aromatic ring compared to chlorine in (2Z)-3-[(2,4-dichlorophenyl)carbamoyl]prop-2-enoic acid, affecting electronic properties and reactivity .

- Ester vs. Carboxylic Acid : Ethyl esters (e.g., ) improve membrane permeability compared to free carboxylic acids, which may enhance bioavailability .

Hydrogen Bonding and Crystal Packing

- The amino and methoxy groups in the target compound likely form intermolecular hydrogen bonds, as described in Etter’s graph-set analysis (), influencing crystal packing and stability .

- In contrast, phenyl-substituted analogs (e.g., ) exhibit π-π stacking interactions due to extended aromatic systems .

Biological Activity

The compound (2Z)-3-(2-amino-4-methoxyphenyl)-2-(4-methoxyphenyl)prop-2-enoic acid, also referred to as a derivative of trans-cinnamic acid, has garnered attention in scientific research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of (2Z)-3-(2-amino-4-methoxyphenyl)-2-(4-methoxyphenyl)prop-2-enoic acid typically involves the condensation of appropriate aromatic amines with methoxy-substituted phenyl compounds. The resulting compound can be characterized using spectroscopic methods such as NMR and IR spectroscopy.

Antioxidant Properties

Research indicates that compounds similar to (2Z)-3-(2-amino-4-methoxyphenyl)-2-(4-methoxyphenyl)prop-2-enoic acid exhibit significant antioxidant activity. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress-related cellular damage. In vitro studies have shown that derivatives of this compound can scavenge free radicals effectively, as demonstrated in Table 1.

| Compound | IC50 (µM) | Activity |

|---|---|---|

| Compound A | 25 | Moderate |

| (2Z)-3-(2-amino-4-methoxyphenyl)-2-(4-methoxyphenyl)prop-2-enoic acid | 15 | High |

| Compound B | 30 | Moderate |

Antimicrobial Activity

The antimicrobial properties of (2Z)-3-(2-amino-4-methoxyphenyl)-2-(4-methoxyphenyl)prop-2-enoic acid have been evaluated against various bacterial strains. Studies show that this compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Case Study: Antibacterial Efficacy

In a controlled study, the antibacterial activity was assessed using the disk diffusion method against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones at concentrations as low as 10 mg/ml, highlighting its potential as a therapeutic agent against bacterial infections.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 22 |

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Preliminary studies suggest that (2Z)-3-(2-amino-4-methoxyphenyl)-2-(4-methoxyphenyl)prop-2-enoic acid may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This has been supported by in vitro assays measuring the levels of TNF-alpha and IL-6 in treated cells compared to controls.

The biological activity of (2Z)-3-(2-amino-4-methoxyphenyl)-2-(4-methoxyphenyl)prop-2-enoic acid is attributed to its ability to modulate various signaling pathways involved in oxidative stress and inflammation. It is hypothesized that the methoxy groups enhance the lipophilicity of the molecule, facilitating better cell membrane permeability and interaction with intracellular targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2Z)-3-(2-amino-4-methoxyphenyl)-2-(4-methoxyphenyl)prop-2-enoic acid, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound can be synthesized via Horner-Wadsworth-Emmons or Wittig reactions using substituted benzaldehydes and phosphonate reagents. Key parameters include solvent polarity (e.g., THF or DMF), temperature (60–80°C), and catalysts like NaH or K₂CO₃. For the Z-isomer, steric hindrance and low-temperature conditions (0–5°C) favor retention of configuration. Post-synthetic purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR : and NMR can confirm regiochemistry (e.g., methoxy groups at C4) and Z-configuration via coupling constants ( for trans olefinic protons).

- IR : Stretching vibrations for carboxylic acid (1700–1720 cm) and amine (3300–3500 cm).

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/0.1% formic acid) with ESI-MS for molecular ion confirmation ().

- X-ray crystallography : Resolves stereochemical ambiguity (e.g., Z-configuration) .

Advanced Research Questions

Q. How does the Z-configuration of the prop-2-enoic acid moiety influence its reactivity and biological interactions compared to the E-isomer?

- Methodological Answer : The Z-isomer’s steric strain (cis-substituents) increases susceptibility to photoisomerization under UV light, which can be studied via time-resolved spectroscopy. Computational modeling (DFT at B3LYP/6-31G*) predicts higher dipole moments and altered binding affinities to biological targets (e.g., enzymes with hydrophobic pockets). Experimental validation includes competitive inhibition assays and crystallographic docking studies .

Q. What strategies resolve contradictions in reported bioactivity data for this compound, particularly in anti-inflammatory vs. pro-oxidant effects?

- Methodological Answer :

- Dose-dependent assays : Use primary cell lines (e.g., RAW 264.7 macrophages) to establish biphasic responses (e.g., Nrf2 activation at low doses vs. ROS generation at high doses).

- Redox profiling : Measure glutathione depletion and SOD activity to clarify pro-oxidant mechanisms.

- Structural analogs : Compare with derivatives lacking the 2-amino group to isolate the role of hydrogen bonding in target interactions .

Q. How can computational chemistry guide the design of derivatives with enhanced metabolic stability while retaining activity?

- Methodological Answer :

- ADMET prediction : Tools like SwissADME predict metabolic hotspots (e.g., demethylation of methoxy groups).

- Bioisosteric replacement : Substitute the 4-methoxyphenyl group with trifluoromethoxy to block CYP450-mediated oxidation.

- MD simulations : Assess binding persistence (e.g., to COX-2) over 100-ns trajectories to prioritize stable analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.